6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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Overview
Description
6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N2O It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of 6,8-dichloroquinoline-2,4-dione with a suitable nitrile source. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group at position 2 can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form quinoline-2,4-dione derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Reduction Reactions: The major product is 6,8-dichloro-2-hydroxy-1,2-dihydroquinoline-3-carbonitrile.
Oxidation Reactions: The major product is 6,8-dichloroquinoline-2,4-dione.
Scientific Research Applications
6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit diverse biological activities.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives are known for their potential as acetylcholinesterase inhibitors and are studied for their applications in treating Alzheimer’s disease.
Uniqueness
6,8-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of chlorine atoms at positions 6 and 8, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C10H4Cl2N2O |
---|---|
Molecular Weight |
239.05 g/mol |
IUPAC Name |
6,8-dichloro-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,(H,14,15) |
InChI Key |
MVNPQVSVLLECTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)C#N |
Origin of Product |
United States |
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